molecular formula C17H18ClN3O5S2 B11419679 N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11419679
M. Wt: 443.9 g/mol
InChI Key: BTWSZTVPJLFHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BENZYL-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a benzyl group, a chlorine atom, a thiolane ring, and a methanesulfonyl group. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrimidine core, introduction of the benzyl and methanesulfonyl groups, and the incorporation of the thiolane ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-BENZYL-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE exerts its effects depends on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE: Lacks the thiolane ring.

    N-BENZYL-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-ETHYLSULFANYLPYRIMIDINE-4-CARBOXAMIDE: Contains an ethylsulfanyl group instead of a methanesulfonyl group.

Uniqueness

The presence of the thiolane ring and the methanesulfonyl group in N-BENZYL-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE distinguishes it from similar compounds

Properties

Molecular Formula

C17H18ClN3O5S2

Molecular Weight

443.9 g/mol

IUPAC Name

N-benzyl-5-chloro-N-(1,1-dioxothiolan-3-yl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C17H18ClN3O5S2/c1-27(23,24)17-19-9-14(18)15(20-17)16(22)21(10-12-5-3-2-4-6-12)13-7-8-28(25,26)11-13/h2-6,9,13H,7-8,10-11H2,1H3

InChI Key

BTWSZTVPJLFHEH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.